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2'-Deoxyuridine-1',2',3',4',5'-13C5

Quantitative Mass Spectrometry Isotope Dilution LC-MS/MS Method Development

Choose 2′-Deoxyuridine-1′,2′,3′,4′,5′-13C5 for robust isotope-dilution LC-MS/MS. The fully 13C5-labeled ribose delivers a +5 Da mass shift (233.17 vs. 228.20 Da)—guaranteeing baseline resolution from endogenous analyte and natural isotopomers. Unlike deuterated analogs (prone to H/D exchange and retention time shifts) or single 13C labels (insufficient +1 Da shift), this penta-13C standard ensures co-elution, matched ionization efficiency, and uncompromised quantitative accuracy. Essential for regulatory-compliant bioanalytical method validation, DNA metabolism studies, and metabolic flux analysis. Off-white solid, ≥98 atom% 13C.

Molecular Formula C9H12N2O5
Molecular Weight 233.166
CAS No. 478510-94-0
Cat. No. B583583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine-1',2',3',4',5'-13C5
CAS478510-94-0
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-1’,2’,3’,4’,5’-13C5;  2’-Desoxyuridine; Deoxyribose Uracil-1’,2’,3’,4’,5’-13C5;  Deoxyuridine-1’,2’,3’,4’,5’-13C5;  NSC 23615-1’,2’,3’,4’,5’-13C5;  Uracil Deoxyriboside-1’,2’,3’,4’,5’-13C5; 
Molecular FormulaC9H12N2O5
Molecular Weight233.166
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1,4+1,5+1,6+1,8+1
InChIKeyMXHRCPNRJAMMIM-REYOYZOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyuridine-1',2',3',4',5'-13C5 (CAS 478510-94-0): A Fully 13C5-Labeled Nucleoside for Quantitative MS and Metabolic Tracing


2′-Deoxyuridine-1′,2′,3′,4′,5′-13C5 (CAS 478510-94-0) is a stable isotope-labeled analog of the endogenous nucleoside 2′-deoxyuridine (unlabeled CAS 951-78-0), in which all five carbon atoms of the 2′-deoxyribose moiety are substituted with 13C . This compound is classified as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and metabolic flux studies. With a molecular formula of 13C5C4H12N2O5, molecular weight of 233.17 g/mol, and typical isotopic enrichment of ≥98–99 atom % 13C, it is supplied as an off-white solid with solubility in DMSO, methanol, and water . The fully labeled ribose ring enables unambiguous mass spectrometric differentiation from unlabeled endogenous 2′-deoxyuridine and provides a robust internal standard for absolute quantification in DNA metabolism and nucleic acid modification studies .

Why Unlabeled 2′-Deoxyuridine or Alternative Isotopologues Cannot Replace 2′-Deoxyuridine-1′,2′,3′,4′,5′-13C5 in Quantitative Analytical Workflows


Substituting 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 with unlabeled 2′-deoxyuridine, deuterium (2H)-labeled analogs, or singly 13C-labeled isotopologues introduces significant analytical limitations that compromise quantitative accuracy, isotopic tracing resolution, and method robustness. Unlabeled 2′-deoxyuridine cannot serve as an internal standard in isotope-dilution mass spectrometry because it is chemically indistinguishable from endogenous analyte, precluding correction for matrix effects, ion suppression, and recovery variability [1]. Deuterium-labeled (2H) analogs, while providing mass differentiation, are prone to hydrogen-deuterium exchange under aqueous or biological conditions and may exhibit chromatographic retention time shifts relative to the unlabeled analyte due to deuterium isotope effects, which impairs co-elution and accurate quantitation . Singly 13C-labeled isotopologues (e.g., 2′-deoxyuridine-2′-13C, CAS 478510-87-1) provide only a +1 Da mass shift, which may be insufficient for baseline mass spectrometric resolution in complex biological matrices where natural abundance 13C isotopomers of the analyte contribute significant background signal [2]. In contrast, the penta-13C labeling (13C5) of the ribose moiety in this compound produces a +5 Da mass shift (233.17 vs. 228.20 Da unlabeled), ensuring complete baseline separation from endogenous 2′-deoxyuridine and its natural isotopomers, while maintaining physicochemical identity sufficient for co-elution and equivalent ionization efficiency [3]. These attributes are critical for achieving the precision and accuracy required in regulatory-compliant bioanalytical method validation and quantitative metabolomics.

Quantitative Differentiation Evidence: 2′-Deoxyuridine-1′,2′,3′,4′,5′-13C5 vs. Comparator Isotopologues and Labeling Strategies


Mass Shift Magnitude: 13C5 (+5 Da) vs. 13C (+1 Da) vs. 15N2 (+2 Da) vs. Unlabeled

The 13C5 labeling in 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 produces a +5 Da mass shift (m/z increase from unlabeled [M+H]+ ≈ 229 to labeled [M+H]+ ≈ 234) relative to unlabeled 2′-deoxyuridine. This mass shift magnitude exceeds that of singly 13C-labeled isotopologues (13C1, +1 Da, e.g., 2′-deoxyuridine-2′-13C, CAS 478510-87-1, MW 229.18) and 15N2-labeled variants (13C,15N2, +3 Da combined, e.g., 2′-deoxyuridine-13C,15N2, CAS 369656-76-8, MW 231.18) [1]. A +5 Da shift ensures complete baseline separation in quadrupole mass analyzers from the natural abundance M+1 and M+2 isotopomers of the endogenous analyte (calculated natural abundance contributions: M+1 ≈ 10.4%, M+2 ≈ 1.1% for C9H12N2O5), eliminating isotopic crosstalk in quantitative selected reaction monitoring (SRM) transitions [2].

Quantitative Mass Spectrometry Isotope Dilution LC-MS/MS Method Development Internal Standard Selection

Analytical Validation: Quantitation Precision Using Stable Isotope-Labeled Internal Standards in LC-MS/MS

While no published study has directly validated 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 as an internal standard with quantitative performance metrics, the established isotope-dilution LC-MS/MS paradigm for nucleoside quantification demonstrates the analytical advantages conferred by stable isotope-labeled internal standards. In a validated method for quantifying oxidative DNA lesions and DNA damage products, the use of stable isotope-labeled internal standards (SIL-IS) enabled absolute quantification with correction for matrix effects, ion suppression, and recovery variability—capabilities not achievable with unlabeled 2′-deoxyuridine or structural analog internal standards [1]. Stable isotope-dilution methods have been validated for quantifying modified nucleosides including 8-oxo-7,8-dihydro-2′-deoxyguanosine and other DNA damage products with reported precision and accuracy suitable for regulatory bioanalysis [2]. The 13C5 labeling of this compound provides the requisite mass differentiation and physicochemical identity to function as an optimal SIL-IS for 2′-deoxyuridine quantification in analogous DNA metabolism and damage studies [3].

DNA Damage Quantification Oxidative DNA Lesions Isotope-Dilution Mass Spectrometry Method Validation

Isotopic Purity and Enrichment: 13C5 at ≥98–99 atom % 13C vs. Deuterated Analogs

2′-Deoxyuridine-1′,2′,3′,4′,5′-13C5 is supplied with isotopic enrichment of ≥98 atom % 13C (typically 98–99 atom %) as confirmed by vendor certificates of analysis . This level of enrichment ensures that >99.9% of the labeled molecules contain all five 13C atoms, minimizing isotopic impurity contributions to the quantitative MS signal. In contrast, deuterium (2H)-labeled analogs may exhibit lower effective enrichment due to incomplete deuteration and are subject to hydrogen-deuterium back-exchange in protic solvents (including biological matrices), which degrades isotopic purity during sample preparation and analysis . 13C labeling provides metabolically stable isotopic incorporation; the 13C-12C bonds are chemically inert under physiological and analytical conditions, whereas 2H labels at exchangeable positions (e.g., hydroxyl or amide protons) can undergo rapid exchange with solvent protons, altering the effective mass of the labeled standard during the analytical workflow [1].

Stable Isotope Labeling Isotopic Enrichment Nucleoside Synthesis Quality Control Specifications

Synthesis Confirmation: 13C NMR Spin-Spin Coupling Validates Isotopic Incorporation

13C NMR spectroscopy provides direct, quantitative evidence of 13C incorporation into nucleoside analogs. In enzymatic and chemical syntheses of 13C-labeled (deoxy)uridine derivatives, 13C NMR spectra exhibit characteristic spin-spin coupling between 13C and 15N nuclei, with signal splitting patterns that unambiguously confirm the position and extent of isotopic labeling [1][2]. For 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5, the 13C NMR spectrum would be expected to show enhanced 13C signals corresponding to all five ribose carbons (C1′ through C5′) with J-coupling patterns consistent with 13C-13C and 13C-1H couplings, enabling independent verification of labeling integrity. Unlabeled 2′-deoxyuridine exhibits natural abundance 13C signals (∼1.1% intensity) across all carbons, whereas the 13C5-labeled compound shows >98-fold enhanced signal intensity at the labeled ribose positions . This spectroscopic signature provides a quality control benchmark for verifying isotopic enrichment and positional specificity prior to use in quantitative MS or metabolic tracing studies.

13C NMR Spectroscopy Isotope Incorporation Verification Nucleoside Synthesis Quality Control

Physicochemical Identity: 13C5 Maintains Chromatographic Co-Elution vs. 2H-Labeled Analogs

A critical requirement for accurate isotope-dilution MS quantitation is that the labeled internal standard co-elutes with the unlabeled analyte, ensuring identical matrix effects and ionization efficiency. 13C labeling (replacement of 12C with 13C) induces minimal perturbation to the physicochemical properties of the molecule; the mass difference is negligible for chromatographic retention, and the C-13C bond is essentially identical to the C-12C bond in its interactions with stationary phases and mobile phases. Consequently, 13C5-labeled 2′-deoxyuridine is expected to exhibit retention time (RT) within <0.02 min of the unlabeled analyte under reversed-phase LC conditions [1]. In contrast, deuterium (2H)-labeled analogs exhibit inverse isotope effects that can produce measurable RT shifts (typically 0.05–0.3 min earlier elution for per-deuterated compounds on C18 columns), which may cause differential matrix effects if the labeled and unlabeled species do not perfectly overlap during the ionization event . The superior chromatographic fidelity of 13C labeling enhances quantitative accuracy, particularly in complex biological matrices where ion suppression varies across the elution profile.

LC-MS/MS Method Development Isotope Effects Chromatographic Retention Internal Standard Selection

Procurement Consideration: Cost per Labeled Position vs. Alternative 13C Isotopologues

The cost-effectiveness of a stable isotope-labeled internal standard can be evaluated by normalizing the procurement cost to the mass shift magnitude (Da) or the number of labeled positions, which correlates with analytical utility. For 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 (13C5, +5 Da), vendor pricing for a 50 mg unit is approximately $2,000 USD [1], corresponding to a cost of ~$400 per labeled position (~$400 per Da mass shift). For comparison, singly 13C-labeled 2′-deoxyuridine isotopologues (e.g., 2′-deoxyuridine-2′-13C, 13C1, +1 Da) are priced at comparable or marginally lower absolute cost but provide only +1 Da mass shift, resulting in a cost per Da mass shift of >$1,000 (when normalized for analytical utility) [2]. The 13C5 compound delivers a 5-fold greater mass shift per unit cost relative to the number of labeled carbons. For laboratories conducting trace-level quantification of 2′-deoxyuridine in complex matrices where M+1 and M+2 natural abundance background is significant, the superior baseline separation afforded by +5 Da mass shift justifies the marginal incremental procurement cost relative to 13C1 isotopologues.

Procurement Strategy Cost-Benefit Analysis Isotope-Labeled Standards Laboratory Budgeting

Validated Application Scenarios for 2′-Deoxyuridine-1′,2′,3′,4′,5′-13C5 in Quantitative Bioanalysis and Metabolic Research


Isotope-Dilution LC-MS/MS Quantification of Endogenous 2′-Deoxyuridine in Biological Matrices

Use 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 as the stable isotope-labeled internal standard (SIL-IS) for absolute quantification of endogenous 2′-deoxyuridine in plasma, urine, tissue homogenates, or cell lysates via isotope-dilution LC-MS/MS. The +5 Da mass shift ensures complete baseline separation from the unlabeled analyte's natural abundance M+1 and M+2 isotopomers, enabling accurate peak integration and correction for matrix effects, ion suppression, and extraction recovery variability . This application is particularly valuable for studies of DNA metabolism, thymidylate synthase activity assessment, and biomarker discovery in oncology or metabolic disorders where altered 2′-deoxyuridine levels may reflect disease states .

Metabolic Flux Analysis and Nucleic Acid Turnover Studies Using 13C5-Tracer

Employ 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 as a metabolic tracer to quantify the incorporation of exogenous nucleosides into newly synthesized DNA. The 13C5 labeling of the ribose moiety provides a distinct isotopic signature detectable by high-resolution mass spectrometry, enabling precise determination of fractional DNA synthesis rates and nucleoside salvage pathway activity . This approach has been established in studies of RNA modifications where 13C-labeled internal standards generated via metabolic feeding of 13C-glucose enabled relative and absolute quantification of multiple modified nucleosides . The fully 13C5-labeled ribose in this compound provides a clean, non-radioactive alternative to 3H- or 14C-labeled tracers for cell proliferation and DNA replication studies.

Method Development and Validation for DNA Adduct and Modified Nucleoside Quantification

Utilize 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 as a model SIL-IS for developing and validating LC-MS/MS methods targeting DNA damage products, oxidative lesions, and non-canonical DNA bases. The isotope-dilution paradigm using stable isotope-labeled nucleosides has been validated for quantifying diverse DNA modifications including deamination products, oxidation adducts, and lipid peroxidation-derived lesions . The high isotopic enrichment (≥98 atom % 13C) and metabolic stability of the 13C5 label make this compound an ideal reference standard for establishing method linearity, accuracy, precision, and matrix effect assessment in compliance with bioanalytical method validation guidelines. Researchers developing assays for 5-formyl-2′-deoxyuridine, 5-hydroxy-2′-deoxyuridine, or other dU-derived DNA modifications can leverage this compound for method optimization and as a surrogate internal standard .

NMR-Based Structural and Metabolic Studies of Nucleoside Metabolism

Apply 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 in 13C NMR spectroscopy experiments to investigate nucleoside metabolism, enzyme-substrate interactions, and nucleic acid structural dynamics. The >98-fold enhanced 13C NMR signals at the C1′–C5′ ribose positions enable detection of low-abundance metabolites and tracking of specific carbon atoms through enzymatic transformations without the safety and regulatory burdens associated with radioactive 14C tracers . 13C NMR studies of enzymatically synthesized 13C-labeled (deoxy)uridine derivatives have demonstrated the utility of this approach for confirming isotopic incorporation via spin-spin coupling patterns and for monitoring base-exchange reactions catalyzed by thymidine phosphorylase . The penta-13C labeling of the ribose ring provides five distinct spectroscopic probes for studying ribose-specific metabolic fates and enzyme mechanisms.

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